molecular formula C25H34O3 B081302 己氢苯甲酸雌二醇酯 CAS No. 15140-27-9

己氢苯甲酸雌二醇酯

货号 B081302
CAS 编号: 15140-27-9
分子量: 382.5 g/mol
InChI 键: IVRCALGRJCHPRV-BZDYCCQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estradiol hexahydrobenzoate is a derivative of estradiol, a potent and ubiquitous estrogen steroid hormone involved in various bodily functions, particularly in the reproductive system. Research has extensively explored estradiol derivatives for their various biological activities, binding affinities, and chemical properties.

Synthesis Analysis

The synthesis of estradiol derivatives involves complex organic reactions, aiming to modify the structure and improve the biological activity of the hormones. A common approach includes coupling reactions and the use of protective groups to obtain the desired derivatives efficiently. For instance, estradiol-3-benzoate, a related compound, can be chemically modified and bound to polymers, showcasing the diverse synthetic strategies employed in the development of estradiol derivatives (Zovko et al., 2004).

Molecular Structure Analysis

Estradiol derivatives, including Estradiol hexahydrobenzoate, exhibit specific molecular structures that are crucial for their biological activity. The molecular structure influences the compound's receptor binding and its pharmacological profile. Research has shown that the orientation of substituents in the estradiol molecule, such as in the 16-alpha position, significantly affects its interaction with the estrogen receptor (Fevig et al., 1988).

科学研究应用

Menopausal Hormone Therapy and Gynecological Disorders

  • Scientific Field : Endocrinology and Gynecology .
  • Application Summary : EHHB was used for indications such as menopausal hormone therapy and gynecological disorders . It was given by injection into muscle at regular intervals, for instance once every few weeks .
  • Methods of Application : EHHB was marketed in France in a 5 mg/mL oil solution in ampoules for intramuscular injection at regular intervals .
  • Results or Outcomes : The medication was effective in treating menopausal symptoms and gynecological disorders, but specific quantitative data or statistical analyses were not provided .

Feminizing Hormone Therapy in Transgender Women

  • Scientific Field : Endocrinology and Transgender Health .
  • Application Summary : Use of EHHB for feminizing hormone therapy in transgender women has been reported .
  • Methods of Application : The medication was administered by intramuscular injection .
  • Results or Outcomes : The medication was effective in feminizing hormone therapy in transgender women, but specific quantitative data or statistical analyses were not provided .

Inhibition of Hepatitis B Virus (HBV)

  • Scientific Field : Virology .
  • Application Summary : Estradiol benzoate was identified as a novel anti-HBx agent. It also markedly reduced the production of HBeAg, HBsAg, HBV pgRNA, and HBV DNA in a dose-dependent manner, suggesting that estradiol benzoate could be an anti-HBV agent .
  • Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
  • Results or Outcomes : Docking model results revealed that estradiol benzoate binds to HBx at TRP87 and TRP107. The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .

Treatment of Functional Uterine Bleeding

  • Scientific Field : Gynecology .
  • Application Summary : EHHB has been used in the treatment of functional uterine bleeding .
  • Methods of Application : A combination of 3 mg EHHB, 75 mg hydroxyprogesterone caproate, and 100 mg testosterone hexahydrobenzoate in 2 mL oil solution provided in ampoules has been marketed under the brand name Trinestril AP in Brazil .
  • Results or Outcomes : The medication was effective in treating functional uterine bleeding, but specific quantitative data or statistical analyses were not provided .

Neuroprotective Effects

  • Scientific Field : Neuroscience .
  • Application Summary : Due to its neuroprotective effects, estrogen protects the brain against dementia and complications of traumatic injury .
  • Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
  • Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .

Use of Selective Estrogen-Receptor Modulators (SERMs), Selective Estrogen-Receptor Downregulators (SERDs), Phytoestrogens, and Activators of Non-Genomic Estrogen-Like Signaling (ANGELS) Molecules as Treatment

  • Scientific Field : Endocrinology .
  • Application Summary : The possibility of using selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment has been explored .
  • Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
  • Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .

Treatment of Prostate Cancer

  • Scientific Field : Oncology .
  • Application Summary : EHHB has been used in the treatment of prostate cancer .
  • Methods of Application : A combination of 3 mg EHHB, 75 mg hydroxyprogesterone caproate, and 100 mg testosterone hexahydrobenzoate in 2 mL oil solution provided in ampoules has been marketed under the brand name Trinestril AP in Brazil .
  • Results or Outcomes : The medication was effective in treating prostate cancer, but specific quantitative data or statistical analyses were not provided .

Treatment of Osteoporosis

  • Scientific Field : Endocrinology .
  • Application Summary : Due to its effects on bone health, estrogen has been used in the treatment of osteoporosis .
  • Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
  • Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .

Treatment of Cardiovascular Diseases

  • Scientific Field : Cardiology .
  • Application Summary : Estrogen has been used in the treatment of cardiovascular diseases due to its effects on blood vessels .
  • Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
  • Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .

安全和危害

In humans, long-term use of estrogens is associated with an increased risk of cancer of the endometrium, breast (male and female), and ovary . It may also damage fertility or the unborn child .

未来方向

Estrogen is a potent neuroprotective and neurotrophic factor in the adult: it influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries such as cerebrovascular stroke and neurotrauma . Thus, estradiol appears to act at two levels: 1) it decreases the risk of disease or injury; and/or 2) it decreases the extent of injury incurred by suppressing the neurotoxic stimulus itself or increasing the resilience of the brain to a given injury .

属性

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRCALGRJCHPRV-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934253
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol hexahydrobenzoate

CAS RN

15140-27-9
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15140-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol hexahydrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL HEXAHYDROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol hexahydrobenzoate
Reactant of Route 2
Reactant of Route 2
Estradiol hexahydrobenzoate
Reactant of Route 3
Reactant of Route 3
Estradiol hexahydrobenzoate
Reactant of Route 4
Estradiol hexahydrobenzoate
Reactant of Route 5
Estradiol hexahydrobenzoate
Reactant of Route 6
Estradiol hexahydrobenzoate

Citations

For This Compound
41
Citations
MLP Biondo-Simões, TR Erdmann, SO Ioshii… - Acta cirurgica …, 2009 - SciELO Brasil
… In this study, the administration of estradiol hexahydrobenzoate determined a higher … ) and higher in the group that was given estradiol hexahydrobenzoate after 7 days (p=0.0447), …
Number of citations: 21 www.scielo.br
E Guiard - La Presse Médicale, 1956 - europepmc.org
… estradiol hexahydrobenzoate]. - Abstract - Europe PMC … estradiol hexahydrobenzoate]. …
Number of citations: 2 europepmc.org
F Berthezène, MG Forest, JA Grimaud… - … England Journal of …, 1976 - Mass Medical Soc
… One month after operation she received intramuscularly 5 mg of estradiol hexahydrobenzoate twice a month. Eight months later only minimal breast development had occurred. …
Number of citations: 170 www.nejm.org
PR Dalsenter, AM Cavalcanti, AJM Andrade… - Reproductive …, 2004 - Elsevier
The present study was conducted to evaluate the toxicity of the exposure to the aqueous extract from leaves (AE) of Achillea millefolium L. on reproductive endpoints in Wistar rats. Adult …
Number of citations: 78 www.sciencedirect.com
AJM Andrade, S Araújo, GM Santana, M Ohi… - Regulatory Toxicology …, 2002 - Elsevier
Concern over the possibility of hormonal systems being disrupted by chemicals in the environment has led to the development of assays to detect such chemicals. Technical and …
Number of citations: 36 www.sciencedirect.com
MC Ferreira, IKD Cavallo, P Florio, F Petraglia… - Journal of molecular …, 2008 - Springer
… estradiol supplementation alone: rats (n = 7) received a single dose of estradiol hexahydrobenzoate oily solution (1.5 mg/kg body weight, im injection) in a volume of 1 ml/kg; …
Number of citations: 16 link.springer.com
F BERTHEZENE, MG FOREST… - Obstetrical & …, 1977 - journals.lww.com
… of estradiol hexahydrobenzoate twice a month. Eight months later only minimal breast development had occurred. Table 1 lists the plasma steroid levels under various conditions. …
Number of citations: 0 journals.lww.com
ML Maria de Fátima, CS Porto, E Freymüller… - Biochemical …, 1997 - Elsevier
The events involved in the processing of the angiotensin II (Ang II)-receptor complex were studied in primary cultures of rat myometrial cells. Ang II bound to rat myometrial cells in a …
Number of citations: 16 www.sciencedirect.com
MR Cunha, AR Santos, G Goissis… - Journal of Materials …, 2008 - Springer
In recent years, there has been a great interest in the development of biomaterials that could be used in the repair of bone defects. Collagen matrix (CM) has the advantage that it can be …
Number of citations: 30 link.springer.com
M Cruzoé‐Souza, E Sasso‐Cerri… - Journal of anatomy, 2009 - Wiley Online Library
… The rats from the EG received intramuscular injections of 0.125 mg 100 g −1 body weight of estrogen (estradiol hexahydrobenzoate, Benzoginoestril ® , Sanofi Aventis, Brazil), diluted in …
Number of citations: 59 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。